An In-Depth Technical Guide to AC-Ala-Gln-Ala-pNA and the Broader Landscape of Peptide Nucleic Acids
An In-Depth Technical Guide to AC-Ala-Gln-Ala-pNA and the Broader Landscape of Peptide Nucleic Acids
This guide provides a comprehensive technical overview of Peptide Nucleic Acids (PNAs), with a specific focus on the structure, properties, and applications of the chromogenic peptide substrate, AC-Ala-Gln-Ala-pNA. It is intended for researchers, scientists, and drug development professionals who are leveraging or exploring synthetic nucleic acid analogs and enzymatic assays in their work.
Foundational Principles: Understanding Peptide Nucleic Acids (PNAs)
Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure and function of DNA and RNA.[1][2][3] Invented in the early 1990s by Nielsen, Egholm, Berg, and Buchardt, PNA possesses a unique structural foundation that confers remarkable properties.[1][4] Unlike natural nucleic acids, which have a backbone of repeating sugar-phosphate units, the PNA backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[3][5][6] The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this polyamide backbone via a methylene carbonyl linker.[4][7]
This fundamental structural difference—substituting the charged phosphodiester backbone with a neutral, achiral peptide-like backbone—is the primary driver of PNA's unique physicochemical characteristics.[1][2][8] This neutrality eliminates the electrostatic repulsion that occurs between negatively charged DNA/RNA strands, leading to stronger and more stable binding between a PNA oligomer and its complementary DNA or RNA target.[1][2][6]
Key Physicochemical Properties of PNAs
| Property | Description | Scientific Rationale & Implications |
| High Binding Affinity | PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (higher Tm) than the corresponding DNA/DNA or DNA/RNA duplexes.[2] | The neutral backbone reduces electrostatic repulsion, facilitating tighter binding.[1][2] This allows for the use of shorter PNA probes (typically 13-18 bases) compared to DNA probes (20-25 bases) without sacrificing binding strength.[1][2] |
| Enhanced Specificity | PNAs demonstrate superior sequence discrimination. A single base mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[1][2] | The conformational rigidity of the PNA backbone enhances the penalty for incorrect base pairing, making PNAs highly specific for their target sequence. This is critical for applications like SNP detection. |
| Enzymatic Resistance | PNAs are resistant to degradation by both nucleases and proteases.[1][9] | The unnatural peptide-like backbone is not recognized as a substrate by these enzymes, leading to high biological stability in serum and cell extracts.[8][10] |
| Chemical & pH Stability | The amide bonds of the PNA backbone are chemically robust and stable over a wide pH range.[1] | This stability allows for PNA use under a variety of experimental conditions, including those that might degrade natural nucleic acids. |
| Poor Cellular Uptake | Unmodified PNAs are hydrophilic and do not readily cross cell membranes.[1][11] | This is a significant hurdle for in vivo therapeutic applications. To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) to improve cytosolic delivery.[1][12][13] |
Synthesis and Characterization of PNA Oligomers
The synthesis of PNAs leverages well-established techniques from peptide chemistry, primarily solid-phase peptide synthesis (SPPS).[3][7][14] This allows for the controlled, sequential addition of PNA monomers to a growing chain anchored to a solid resin support.
Synthesis Strategies
Two primary protection chemistries are employed for SPPS of PNAs:
-
Boc/Z Chemistry: This was the original method, using tert-butyloxycarbonyl (Boc) for temporary protection of the N-terminal amine and benzyloxycarbonyl (Z or Cbz) for protecting the exocyclic amines of the nucleobases.[15] While often yielding high-purity oligomers, it requires harsh acidic conditions (e.g., trifluoromethanesulphonic acid) for final cleavage from the resin.[16][17]
-
Fmoc/Bhoc Chemistry: This is now the more common approach, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[7][15] The milder conditions for Fmoc removal (typically with piperidine) make this method more compatible with sensitive modifications and automated synthesis.[16]
Purification and Characterization
Post-synthesis, crude PNA oligomers require rigorous purification and characterization to ensure quality and identity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PNA oligomers to a high degree.[18][19][20]
-
Characterization:
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the synthesized PNA, verifying that the correct sequence has been assembled.[7][18]
-
UV-Vis Spectroscopy: The concentration of a PNA solution is determined by measuring its absorbance at 260 nm.[18] Thermal melting analysis (Tm), which monitors the change in absorbance with temperature, is used to assess the stability of PNA/DNA or PNA/RNA duplexes.
-
Case Study: The Chromogenic Substrate AC-Ala-Gln-Ala-pNA
While the core of PNA technology lies in its ability to bind to nucleic acids, the flexible chemistry of its peptide-like backbone allows for a wide range of modifications. AC-Ala-Gln-Ala-pNA is an example of a modified peptide, not a true PNA oligomer in the nucleic acid-binding sense, but its principles are rooted in peptide chemistry. It is designed as a specific tool for enzymatic assays.
The designation "pNA" in this context refers to para-nitroanilide (or 4-nitroanilide), a chromogenic reporter group, not Peptide Nucleic Acid. The molecule is a tripeptide (Alanine-Glutamine-Alanine) with an acetylated (Ac) N-terminus and a C-terminus conjugated to p-nitroanilide.
Chemical Structure and Properties of AC-Ala-Gln-Ala-pNA
| Property | Value | Source |
| CAS Number | 201677-60-3 | |
| Molecular Formula | C19H29N7O7 | |
| Molecular Weight | 467.48 g/mol | |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |
| Storage Temperature | -15°C |
The core function of this molecule is to act as a substrate for a specific class of enzymes, likely aminopeptidases.[4][11] Aminopeptidases are proteases that cleave amino acids from the N-terminus of peptides.[11] The tripeptide sequence Ala-Gln-Ala serves as the recognition motif for the target enzyme. The critical component for its use in an assay is the amide bond linking the C-terminal alanine to the p-nitroanilide group.
Experimental Workflow: Enzymatic Activity Assay Using AC-Ala-Gln-Ala-pNA
The utility of AC-Ala-Gln-Ala-pNA is realized in a colorimetric enzymatic assay. The principle is straightforward: the intact substrate is colorless, but upon enzymatic cleavage of the C-terminal amide bond, free p-nitroaniline (pNA) is released. This product is yellow and has a strong absorbance maximum at approximately 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[10]
Detailed Protocol for a General Aminopeptidase Assay
This protocol provides a framework for measuring the activity of an aminopeptidase using AC-Ala-Gln-Ala-pNA. Optimization of buffer pH, temperature, and substrate concentration is essential for specific enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH is critical as enzyme activity is highly pH-dependent.
- Substrate Stock Solution: Prepare a concentrated stock solution of AC-Ala-Gln-Ala-pNA (e.g., 10 mM) in a suitable organic solvent like DMSO, as peptide-pNA substrates often have limited aqueous solubility. Store at -20°C.
- Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate) in assay buffer. Keep on ice. Create a series of dilutions to find a concentration that yields a linear reaction rate over time.
- Control/Blank: Assay buffer without enzyme.
- Positive Control: A known active enzyme preparation.
- Inhibitor Stock (Optional): If screening for inhibitors, dissolve compounds in DMSO.
2. Assay Execution (96-well plate format):
- Step 1: Add assay buffer to each well of a clear, flat-bottom 96-well microplate to a final volume of 200 µL (this will vary depending on other additions).
- Step 2: Add the enzyme dilution to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.
- Step 3: Pre-warm the plate to the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- Step 4: To initiate the reaction, add the AC-Ala-Gln-Ala-pNA substrate to all wells to reach a final desired concentration (e.g., 100 µM). The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.
- Step 5: Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.
3. Data Acquisition and Analysis:
- Measurement: Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).
- Analysis:
- For each well, plot absorbance vs. time.
- Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).
- Subtract the rate of the blank (non-enzymatic substrate hydrolysis) from all other rates.
- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA (~10,600 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.
Causality Behind Experimental Choices
-
Why 405 nm? This wavelength corresponds to the absorbance maximum of the liberated yellow p-nitroaniline product, providing the highest sensitivity for detection.
-
Why control pH and Temperature? Enzymatic activity is exquisitely sensitive to pH and temperature. Using an optimal buffer and constant temperature ensures that the measured activity is reproducible and maximal.
-
Why a Kinetic Assay? Measuring the initial rate (V0) ensures that the measurement is taken when substrate is not limiting and product inhibition is negligible, accurately reflecting the enzyme's true catalytic power.
Visualization of the Enzymatic Assay Workflow
Caption: Workflow for a colorimetric enzymatic assay using a pNA substrate.
Broader Applications in Research and Drug Development
While AC-Ala-Gln-Ala-pNA serves a specific role in enzyme characterization, the parent technology of Peptide Nucleic Acids has far-reaching implications.
-
Antisense and Antigene Therapeutics: PNAs can bind with high affinity to mRNA (antisense) to block translation or to DNA (antigene) to inhibit transcription.[10] Their nuclease resistance makes them attractive candidates for drug development.[10]
-
Diagnostic Probes: The high specificity of PNAs makes them ideal for use as probes in techniques like Fluorescence In Situ Hybridization (PNA-FISH) for detecting specific DNA or RNA sequences in cells, and in microarrays for gene expression analysis.[4]
-
PCR Clamping: PNA oligomers can be designed to bind to a wild-type DNA sequence so strongly that they prevent its amplification by PCR, thereby allowing for the selective amplification and detection of mutant alleles.
-
Enzyme Inhibitor Screening: Assays using chromogenic substrates like AC-Ala-Gln-Ala-pNA are workhorses in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of specific proteases, which are important targets in diseases ranging from cancer to viral infections.
Conclusion
AC-Ala-Gln-Ala-pNA exemplifies the precision of chemically synthesized tools for biochemical investigation. As a chromogenic substrate, it provides a simple, robust method for quantifying the activity of specific aminopeptidases, a critical task in both basic research and drug discovery. It stands as a testament to the broader field of peptide and nucleic acid chemistry, where foundational molecules like Peptide Nucleic Acids continue to push the boundaries of diagnostics and therapeutics. The unique properties of PNAs—high affinity, specificity, and biological stability—ensure their continued development as next-generation molecular probes and therapeutic agents.
References
-
Wikipedia. Peptide nucleic acid. [Link]
-
Nielsen, P. E., & Egholm, M. (n.d.). An Introduction to Peptide Nucleic Acid. Caister Academic Press. [Link]
-
Gauthier, J., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science, 4(4), 266-281. [Link]
-
Weiler, J., et al. (1997). Hybridisation based DNA screening on peptide nucleic acid (PNA) oligomer arrays. Nucleic Acids Research, 25(14), 2792-2799. [Link]
-
Gambari, R. (2001). Peptide-Nucleic Acids (PNA): a Tool for the Development of Gene Expression Modifiers. Current Pharmaceutical Biotechnology, 2(3), 235-248. [Link]
-
Nielsen, P. E. (1999). Progress in developing PNA as a gene-targeted drug. Pharmacology & Toxicology, 84(4), 149-153. [Link]
-
Panagene. (n.d.). PNA Synthesis Using Novel Self-Activated Monomers. [Link]
-
Jensen, K. K., et al. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072-5077. [Link]
-
Eurogentec. (n.d.). Peptide nucleic acids (PNAs). [Link]
-
PubChem. (n.d.). Enzymatic Assay: Enzyme activities were determined kinetically.... [Link]
-
Grokipedia. (n.d.). Peptide nucleic acid. [Link]
-
Scilit. (n.d.). Progress in Developing PNA as a Gene-Targeted Drug. [Link]
-
PeptaNova. (n.d.). Aminopeptidase Substrates. [Link]
-
Drag, M., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 285(43), 33182-33190. [Link]
-
Saccà, B., et al. (2005). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 102(29), 10107-10112. [Link]
-
PubChem. (n.d.). AC-Ala-pro-ala-pna. [Link]
-
Franz, A., et al. (2005). Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. Journal of Biological Inorganic Chemistry, 10(6), 663-672. [Link]
-
Guterstam, P., et al. (2008). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Methods in Molecular Biology, 434, 255-268. [Link]
-
Ly, D. H. (n.d.). PNA Purification and Characterization. Carnegie Mellon University. [Link]
-
Rozners, E., & Moulder, J. (2015). Triplex-forming peptide nucleic acids as emerging ligands to modulate structure and function of complex RNAs. Accounts of Chemical Research, 48(5), 1294-1302. [Link]
-
ResearchGate. (n.d.). Chemical structure of a PNA oligomer and purification by RP-HPLC. [Link]
-
Nielsen, P. E. (1998). Solid Phase Synthesis of PNA Oligomers. In Peptide Nucleic Acids: Protocols and Applications. Horizon Scientific Press. [Link]
-
Sahu, B., et al. (2011). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 16(8), 6439-6462. [Link]
-
Oskolkov, N., et al. (2008). Cellular delivery of peptide nucleic acid by cell-penetrating peptides. Methods in Molecular Biology, 434, 269-282. [Link]
-
Lee, K., et al. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(9), 1705-1721. [Link]
-
Głowacka, I. E., et al. (2004). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science, 10(9), 557-564. [Link]
-
Sforza, S., et al. (2017). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 22(5), 788. [Link]
-
Christensen, L., et al. (1995). Solid-phase Synthesis of Peptide Nucleic Acids. Journal of Peptide Science, 1(3), 175-183. [Link]
Sources
- 1. The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA) is capable of enhancing hammerhead ribozyme activity with long but not with short RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid p-nitroanilide, protease substrate - Forlabs Website [forlabs.co.uk]
- 4. Aminopeptidase Substrates › PeptaNova [peptanova.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pGlu-Phe-Leu p-nitroanilide proteasesubstrate 85901-57-1 [sigmaaldrich.com]
- 7. pNA Substrates › PeptaNova [peptanova.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Subsite mapping of an acidic amino acid-specific endopeptidase from Streptomyces griseus, GluSGP, and protease V8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diapharma.com [diapharma.com]
- 11. scbt.com [scbt.com]
- 12. PNA-encoded protease substrate microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]
